Mecoprop-isooctyl

描述

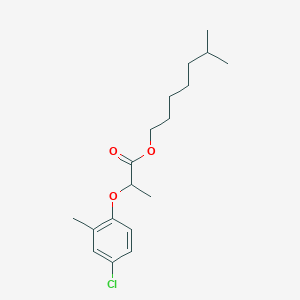

Structure

3D Structure

属性

IUPAC Name |

6-methylheptyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-13(2)8-6-5-7-11-21-18(20)15(4)22-17-10-9-16(19)12-14(17)3/h9-10,12-13,15H,5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSERAAUJOZXWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034706 | |

| Record name | Mecoprop-isooctyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28473-03-2 | |

| Record name | Mecoprop-isoctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028473032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecoprop-isooctyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl 2-(4-chloro-2-methylphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP-ISOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0068YA84S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Attenuation of Mecoprop Isooctyl and Its Derivatives

Degradation Pathways and Kinetics in Environmental Compartments

The dissipation of mecoprop (B166265) from the environment is driven by a combination of biotic and abiotic processes. The primary routes of attenuation are microbial-mediated degradation and photodegradation in water. epa.govepa.gov

Microbial activity is a critical factor in the breakdown of mecoprop in both soil and aquatic environments. Microorganisms can utilize mecoprop as a source of carbon and energy. geoscienceworld.orgservice.gov.uk The rate and extent of this biodegradation are highly dependent on the presence of oxygen.

Under aerobic conditions , which are common in well-drained topsoil, mecoprop is readily degraded. geoscienceworld.org Laboratory and field studies report mecoprop half-lives in aerobic topsoil to be typically less than 25 days. geoscienceworld.org In activated sludge from municipal wastewater treatment plants, both enantiomers of racemic mecoprop were completely metabolized within seven days under aerobic conditions. scispace.com This process can be enantioselective, with some studies showing a preference for the degradation of the (S)-enantiomer. scispace.com Given adequate residence time in the topsoil and favorable aerobic conditions, a significant portion of the applied herbicide is likely to be degraded shortly after application. geoscienceworld.org

Photodegradation, or the breakdown of a chemical by light, is a key dissipation pathway for mecoprop in aquatic environments. epa.govepa.gov As a phenoxyalkanoic acid, mecoprop's chemical structure allows it to absorb ultraviolet (UV) light in the range of 280-290 nm, which can lead to its direct photolysis in water. wfduk.org

The rate of photodegradation is influenced by the pH of the water. Aqueous photolysis studies have reported half-lives for MCPP-p ranging from 4.9 to 7.2 days. epa.govepa.gov More specific data shows the dependency on pH, with reported half-lives of 6.8 hours at pH 5, 10.2 hours at pH 7, and 4.1 hours at pH 9. wfduk.org This indicates that photodegradation can be a relatively rapid process for mecoprop that reaches surface waters exposed to sunlight. In contrast, mecoprop is stable to abiotic hydrolysis in buffered solutions at pH 5, 7, and 9, highlighting the importance of light-driven degradation over simple water-based breakdown. epa.govepa.gov

| Parameter | Value | Conditions |

| Photodegradation Half-Life | 4.9 - 7.2 days | Aqueous environments |

| Photodegradation Half-Life | 6.8 hours | pH 5 |

| Photodegradation Half-Life | 10.2 hours | pH 7 |

| Photodegradation Half-Life | 4.1 hours | pH 9 |

| This table presents reported photodegradation rates for mecoprop under various aquatic conditions. epa.govepa.govwfduk.org |

Several soil (edaphic) and water (hydrologic) factors significantly influence the rate at which mecoprop degrades in the environment. geoscienceworld.orgnih.gov

Temperature: Like most microbial processes, the degradation of mecoprop is temperature-dependent. Studies have found that degradation occurs more rapidly with increasing temperature. geoscienceworld.org

Soil Moisture: Optimal soil moisture is crucial for microbial activity. Degradation rates have been observed to be reduced in both dry and water-saturated (flooded) soils compared to moist soil conditions. geoscienceworld.org Different water levels can also shift the microbial community, with lower levels promoting aerobic processes and higher levels favoring anaerobic ones. mdpi.com

Redox Potential: The oxidation-reduction potential is a dominant factor. As established, aerobic (oxidizing) conditions are highly favorable for rapid mecoprop degradation, whereas anaerobic (reducing) conditions significantly inhibit or prevent it. geoscienceworld.orgservice.gov.uk

pH: Soil and water pH primarily affects mecoprop's sorption behavior. geoscienceworld.org As an acid with a pKa between 3.1 and 3.78, mecoprop is predominantly in its negatively charged (anionic) form in neutral pH environments. geoscienceworld.org This state reduces its tendency to sorb to negatively charged soil particles, keeping it mobile and available for microbial degradation or leaching. At lower pH values, sorption increases, which can reduce its availability in the soil solution. geoscienceworld.org

Hydrologic Events: The frequency and intensity of rainfall can play a significant role. Heavy precipitation immediately following application can cause mecoprop to be leached through the topsoil into deeper soil layers or groundwater before complete degradation can occur. geoscienceworld.org

The initial step in the microbial degradation of mecoprop involves the cleavage of the ether linkage, resulting in the formation of 4-chloro-2-methylphenol (B52076) (also known as 4-CMP or PCOC) as the primary metabolite. service.gov.uknih.gov

| Compound | Property | Value |

| 4-Chloro-2-methylphenol | Water Solubility (20 °C) | 4000 mg/L |

| 4-Chloro-2-methylphenol | Log Koc | 2.09 - 2.81 |

| 4-Chloro-2-methylphenol | Environmental Distribution | Water (56%), Air (33%), Soil (6%), Sediment (5%) |

| This table summarizes key environmental properties of the primary metabolite, 4-chloro-2-methylphenol. wfduk.orgoecd.orgherts.ac.uk |

Influence of Edaphic and Hydrologic Factors on Degradation Rates (e.g., Soil Moisture, Temperature, Redox Potential, pH)

Transport and Mobility in Soil-Water Systems

The movement of Mecoprop-isooctyl and its primary derivative, mecoprop acid, through soil and into water is governed by the compound's chemical properties and its interactions with soil components. scielo.br

Sorption is a key process that controls the mobility of herbicides in soil by partitioning them between the solid and solution phases. pc-progress.com For mecoprop, sorption is generally weak, leading to high mobility in soil and a potential to leach into groundwater. geoscienceworld.orgepa.govepa.gov

The primary mechanism for mecoprop sorption is the interaction with soil organic matter (SOM). service.gov.ukorst.edu The extent of sorption generally increases with higher organic carbon content in the soil. orst.edu However, the initial ester form, this compound, is more hydrophobic than the acid form and will likely exhibit higher sorption to organic matter until it is hydrolyzed. service.gov.uk

The interaction with mineral phases is highly dependent on pH. geoscienceworld.org Because mecoprop acid is negatively charged in most environmental soils (pH > 4), it is electrostatically repelled by the predominantly negatively charged surfaces of clay and silicate (B1173343) minerals. geoscienceworld.org Consequently, sorption to mineral surfaces is minimal under neutral to alkaline conditions. kocaeli.edu.tr Sorption to minerals can become more significant at lower pH values (below 6.7), where some mineral surfaces may possess positive charges to which the mecoprop anion can bind. geoscienceworld.org This weak sorption contributes to its classification as a mobile compound, susceptible to being transported with soil water into underlying aquifers. geoscienceworld.org

Leaching Potential and Groundwater Contamination Pathways

This compound, an ester form of the herbicide mecoprop, and its parent compound are recognized for their potential to contaminate groundwater due to their chemical properties. orst.eduepa.govepa.gov Mecoprop is characterized by its high water solubility and mobility in soils, which makes it susceptible to leaching. orst.edugeoscienceworld.org The ester and salt forms of mecoprop are particularly soluble in water, further increasing their propensity for leaching. orst.edugeoscienceworld.org

The leaching potential of mecoprop is influenced by several factors, including soil type and organic matter content. While adsorption to soil particles can occur, particularly in soils with higher organic matter, mecoprop generally exhibits weak sorption and is considered mobile in various soil types, including sand, sandy loam, silt loam, and silty clay loam soils. orst.eduepa.gov This mobility means that under certain conditions, the compound can be transported through the soil profile and reach underlying groundwater. orst.eduepa.gov

The timing and intensity of rainfall following the application of mecoprop are critical determinants of its fate and transport. geoscienceworld.org Heavy precipitation shortly after application can significantly increase the likelihood of mecoprop leaching into subsoil and groundwater, where biodegradation processes are often slower or negligible. geoscienceworld.org

Once in the subsurface, mecoprop can be persistent, especially in anaerobic (oxygen-deprived) aquifer conditions where biodegradation is limited. geoscienceworld.org This persistence, combined with its mobility, contributes to its potential as a long-term groundwater contaminant. geoscienceworld.org Regulatory bodies like the Environment Agency have identified mecoprop as a substance of concern for groundwater quality. wfduk.org

Surface Runoff and Lateral Transport to Aquatic Environments

In addition to leaching, surface runoff represents a significant pathway for the transport of this compound and its derivatives from treated areas to aquatic environments. geoscienceworld.orgwfduk.org Due to its high water solubility, mecoprop can be readily washed off from soil and plant surfaces during rainfall events, especially those that are intense and occur soon after application. geoscienceworld.orgcanada.ca

The amount of mecoprop transported via runoff is influenced by factors such as the application rate, the slope of the land, soil characteristics, and the amount and timing of rainfall. geoscienceworld.orgcanada.ca Studies have shown that concentrations of mecoprop in surface runoff can be significant, particularly in agricultural and urban areas where it is widely used. canada.caservice.gov.uk For instance, concentrations in surface drainage from treated fields are typically less than 100 µg/l. service.gov.uk

This lateral transport can lead to the contamination of various surface water bodies, including streams, rivers, and ponds. geoscienceworld.orgcanada.ca Once in aquatic ecosystems, mecoprop is not expected to persist for long periods due to biodegradation. wfduk.org However, its continuous input from runoff can result in its frequent detection in surface waters. geoscienceworld.org In the UK, mecoprop is the second most commonly detected herbicide in surface waters. geoscienceworld.org

Research has also pointed to non-agricultural sources contributing to the presence of mecoprop in aquatic environments. For example, bituminous roof sealing membranes have been identified as a major source of mecoprop in roof runoff, which can then enter surface water systems. geoscienceworld.org

Environmental Occurrence and Spatiotemporal Distribution

Detection and Monitoring in Groundwater and Surface Waters

Mecoprop is a frequently detected herbicide in both groundwater and surface water across various regions. geoscienceworld.org Monitoring programs have consistently identified its presence, often at concentrations that raise environmental concerns. geoscienceworld.orgservice.gov.uk

In the United Kingdom, mecoprop was the most frequently detected herbicide in Environment Agency monitoring boreholes in 2002 at concentrations exceeding 0.1 μg/l. geoscienceworld.org A review of groundwater quality data from 1998 to 2003 revealed that mecoprop was detected in 10.7% of the 980 boreholes sampled, with a maximum reported concentration of 62 µg/l. geoscienceworld.orgservice.gov.uk The contaminated boreholes were distributed across several major aquifers, indicating widespread, low-level contamination. service.gov.uk

In surface waters, studies have documented the presence of mecoprop in runoff and water bodies. For example, a study in a Danish agricultural region found that dichlorprop (B359615) and mecoprop were detected in surface runoff samples at concentrations ranging from 30 ng L-1 to 4640 ng L-1 and 50 ng L-1 to 3530 ng L-1, respectively. canada.ca Another study in Canada detected mecoprop in 100% of samples from two stormwater ponds, with concentrations ranging from 15 to 2403 ng L-1. canada.ca

The following table provides a summary of mecoprop detection in various water sources based on available research findings.

| Water Source | Location | Concentration Range | Key Findings |

| Groundwater | UK (1998-2003) | Max: 62 µg/l | Detected in 10.7% of 980 boreholes. geoscienceworld.orgservice.gov.uk |

| Surface Drainage | UK | < 100 µg/l | Typical concentrations from treated fields. service.gov.uk |

| Surface Runoff | Denmark | 50 - 3530 ng/L | Concentrations dependent on precipitation. canada.ca |

| Stormwater Ponds | Canada | 15 - 2403 ng/L | Detected in 100% of samples. canada.ca |

Presence in Landfill Leachates and other Point Sources of Contamination

Landfills are a significant point source of mecoprop contamination in the environment. geoscienceworld.orgservice.gov.uk The disposal of unused herbicides, contaminated materials like grass cuttings, and tank washings in landfills can lead to highly concentrated leachate. service.gov.uk Mecoprop is frequently found in landfill leachate and is considered a key indicator of pollution from municipal solid waste landfills. geoscienceworld.orgservice.gov.uk

In the UK, mecoprop was detected in 98% of leachate samples from 58 landfill sites, with concentrations up to 140 µg/l. geoscienceworld.org In some cases, historical disposal practices have resulted in extremely high concentrations. For example, at a landfill in Helpston, UK, where around 40 tonnes of mecoprop from tank washings were deposited in the 1980s, leachate concentrations as high as 432,000 µg/l have been observed. geoscienceworld.orgservice.gov.uk This has led to significant groundwater contamination downstream, with concentrations up to 3000 µg/l. geoscienceworld.orgservice.gov.uk

Elevated mecoprop concentrations have also been recorded in groundwater plumes down-gradient of landfills in other European countries, including Denmark and Switzerland. geoscienceworld.orgservice.gov.uk

Other point sources of mecoprop contamination include sites used for the maintenance and storage of pesticide application equipment. service.gov.uk At one such site in Denmark, groundwater was found to be contaminated with mecoprop at levels up to 42 µg/l. service.gov.uk

The table below summarizes the reported concentrations of mecoprop in landfill leachates and associated groundwater.

| Location | Matrix | Concentration | Notes |

| UK and Irish Landfills | Leachate | Up to 140 µg/l | Detected in 98% of samples. geoscienceworld.org |

| European Landfills | Leachate | Up to 120 µg/l | |

| Helpston Landfill, UK | Leachate | Up to 432,000 µg/l | Resulting from historical disposal. geoscienceworld.orgservice.gov.uk |

| Helpston Landfill, UK | Groundwater (down-gradient) | Up to 3000 µg/l | geoscienceworld.orgservice.gov.uk |

| Vejen Landfill, Denmark | Groundwater (down-gradient) | Up to 600 µg/l | geoscienceworld.orgservice.gov.uk |

| Sjoelund, Denmark | Groundwater (down-gradient) | Up to 300 µg/l | geoscienceworld.org |

| Kolliken, Switzerland | Groundwater (down-gradient) | Up to 975 µg/l | geoscienceworld.org |

| Gowy Catchment, UK | Leachate | 0.06 - 290 µg/l | researchgate.net |

| Gowy Catchment, UK | Groundwater | 0.005 - 7.96 µg/l | Exceeding EU drinking water standards. researchgate.net |

Ecotoxicological Assessment of Mecoprop Isooctyl and Its Environmental Metabolites

Aquatic Ecotoxicity: Impacts on Non-Target Organisms

The introduction of Mecoprop-isooctyl into aquatic environments, primarily through runoff and spray drift, raises concerns about its impact on the diverse organisms that inhabit these ecosystems. The chemical form of the herbicide plays a crucial role in its toxicity, with ester formulations like this compound often exhibiting different toxicological profiles compared to their parent acids.

Effects on Aquatic Invertebrates and Microbial Communities

Aquatic invertebrates and microbial communities form the base of many aquatic food webs and are vital for nutrient cycling. While specific data on this compound's effects on these organisms are limited, information on related mecoprop (B166265) forms provides some insight. For instance, the 48-hour median effective concentration (EC50) for the water flea (Daphnia magna), a standard indicator species for aquatic invertebrate toxicity, has been reported as greater than 91 mg/L for mecoprop-P acid. basf.ca This suggests a relatively low acute toxicity to this crustacean. However, it is generally understood that ester forms of phenoxy herbicides can be more toxic than their acid or salt counterparts, indicating a potential for higher toxicity of this compound that has not been fully characterized. waterquality.gov.au

The impact on aquatic microbial communities, which are crucial for processes like decomposition and nutrient cycling, is also an area with limited specific data for this compound. nih.gov General studies on herbicides have shown that they can alter microbial community structure and function. nih.gov For example, some herbicides have been found to suppress gross primary production and community respiration in aquatic ecosystems. frontiersin.org The degradation of mecoprop in aquatic environments is primarily a microbial process, suggesting that the presence of this herbicide could select for or inhibit certain microbial populations. geoscienceworld.org

Toxicity to Fish Species and Bioaccumulation Potential

The potential for this compound to harm fish populations is a key aspect of its aquatic ecotoxicological assessment. While data directly pertaining to the isooctyl ester are scarce, studies on the parent mecoprop acid and its optically active isomer, mecoprop-P, offer some perspective. The 96-hour median lethal concentration (LC50) for Rainbow Trout (Oncorhynchus mykiss) exposed to mecoprop acid has been reported as 124 ppm, while for Bluegill Sunfish (Lepomis macrochirus), the LC50 is greater than 100 ppm, indicating low acute toxicity. orst.edu For mecoprop-P, the 96-hour LC50 for Bluegill sunfish is reported to be greater than 100 mg/L. basf.ca It is important to note that regulatory agencies have highlighted a lack of acute toxicity data for the isooctyl ester form for freshwater fish. epa.govmsdvetmanual.com

The bioaccumulation potential of a substance refers to its ability to be taken up by an organism and accumulate in its tissues. For mecoprop, the bioconcentration factor (BCF), a measure of this potential, has been estimated to be low. wfduk.org Studies on mecoprop acid have shown low-level bioaccumulation in fish, with BCF values of 1.2, 5.5, and 3.0 in edible tissue, non-edible tissue, and whole fish, respectively, over a 28-day exposure. beyondpesticides.org A BCF value of 3 has also been reported for whole fish. wfduk.org These low values suggest that mecoprop is not expected to significantly bioaccumulate in aquatic organisms. wfduk.orgoekotoxzentrum.ch

Table 1: Acute Toxicity of Mecoprop Forms to Aquatic Organisms

| Species | Compound | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna (Water Flea) | Mecoprop-P | 48 hours | EC50 | >91 | basf.ca |

| Oncorhynchus mykiss (Rainbow Trout) | Mecoprop acid | 96 hours | LC50 | 124 | orst.edu |

| Lepomis macrochirus (Bluegill Sunfish) | Mecoprop acid | 96 hours | LC50 | >100 | orst.edu |

| Lepomis macrochirus (Bluegill Sunfish) | Mecoprop-P | 96 hours | LC50 | >100 | basf.ca |

Comparative Ecotoxicity of this compound versus Parent Acid and Transformation Products (e.g., 4-CMP)

In the environment, this compound can be hydrolyzed to its parent acid, mecoprop. service.gov.uk Subsequently, mecoprop can degrade into other compounds, with 4-chloro-2-methylphenol (B52076) (4-CMP) being a primary initial transformation product. geoscienceworld.org The ecotoxicity of these different forms can vary significantly.

Studies have shown that the degradation product, 4-CMP, is considerably more toxic to aquatic organisms than the parent mecoprop acid. The acute LC50 for fish for 4-CMP is reported to be in the range of 2.3–6.6 mg/L, which is substantially lower than the LC50 values for mecoprop acid in fish. geoscienceworld.org Research on the Pacific oyster (Crassostrea gigas) larvae also demonstrated that a degradation product, 2-methyl-4-chlorophenol (2-MCP), was more toxic than both mecoprop and mecoprop-P. waterquality.gov.au

Table 2: Comparative Acute Toxicity of Mecoprop and its Metabolite

| Species | Compound | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Fish (general) | 4-chloro-2-methylphenol (4-CMP) | - | LC50 | 2.3 - 6.6 | geoscienceworld.org |

| Crassostrea gigas (Pacific oyster) larvae | 2-methyl-4-chlorophenol (2-MCP) | 36 hours | EC50 | 10.81 | waterquality.gov.au |

| Crassostrea gigas (Pacific oyster) larvae | Mecoprop | 36 hours | EC50 | 42.55 | waterquality.gov.au |

| Crassostrea gigas (Pacific oyster) larvae | Mecoprop-P | 36 hours | EC50 | 78.85 | waterquality.gov.au |

Terrestrial Ecotoxicity: Interactions with Non-Target Flora and Fauna

The impact of this compound extends beyond aquatic systems to terrestrial environments, where it can interact with soil organisms and avian species.

Impacts on Soil Microbial Communities and Biogeochemical Processes

Soil microbial communities are fundamental to soil health, driving essential biogeochemical processes such as nutrient cycling and organic matter decomposition. researchgate.net The introduction of herbicides can disrupt these delicate microbial ecosystems. While specific research on this compound is limited, studies on other herbicides have shown a range of effects, from reductions in microbial biomass and diversity to alterations in enzyme activity. researchgate.netpeople.csiro.au

A critical process potentially affected by herbicides is the nitrogen cycle. mdpi.com Some herbicides have been shown to negatively impact nitrogen fixation by reducing the populations of nitrogen-fixing bacteria. nih.gov Given that mecoprop can be degraded by soil microorganisms, its presence could lead to shifts in the microbial community structure. service.gov.uk The rate of degradation is influenced by factors such as soil type and organic matter content, with reported half-lives for mecoprop in soil ranging from 3 to 21 days. beyondpesticides.org The impact of this compound on specific biogeochemical processes like nitrification and denitrification has not been well-documented.

Toxicity to Avian Species

The risk to avian species from this compound is another important consideration in its terrestrial ecotoxicological assessment. Data on the avian toxicity of the isooctyl ester form of mecoprop is notably absent from regulatory assessments. epa.gov However, studies on the parent mecoprop acid provide some indication of its potential effects. The acute oral LD50 for mecoprop acid in bobwhite quail is reported to be 700 mg/kg, suggesting a slight acute toxicity to avian species. beyondpesticides.org The dietary LC50 for mecoprop acid is greater than 5,620 ppm for mallard ducks and 5,000 ppm for bobwhite quail, indicating it is practically non-toxic on a subacute dietary basis. orst.edu Without specific data for this compound, a comprehensive risk assessment for birds remains incomplete.

Table 3: Avian Toxicity of Mecoprop Acid

| Species | Compound | Endpoint | Value | Toxicity Classification | Reference |

| Bobwhite Quail | Mecoprop acid | Acute Oral LD50 | 700 mg/kg | Slightly toxic | beyondpesticides.org |

| Mallard Duck | Mecoprop acid | Dietary LC50 | >5620 ppm | Practically non-toxic | orst.edu |

| Bobwhite Quail | Mecoprop acid | Dietary LC50 | 5000 ppm | Practically non-toxic | orst.edu |

Effects on Beneficial Insects (e.g., Pollinators)

The assessment of the potential risk of pesticides to non-target organisms is a critical component of environmental safety evaluation. For herbicides like this compound, this includes understanding the potential direct and indirect effects on beneficial insects, particularly pollinators such as bees, which are vital for ecosystem health and agriculture.

Research into the effects of the active substance Mecoprop on beneficial insects suggests a low direct toxicity. General assessments have found that Mecoprop is not toxic to bees. orst.edu This low toxicity profile is also reflected in classifications for specific ester forms of the related compounds MCPA and MCPP-p. For instance, both MCPA isooctyl ester and MCPP-p 2-ethylhexyl ester (MCPP-p 2-EHE), an isooctyl ester, are classified as "Relatively nontoxic" to bees. pesticidestewardship.org This classification is typically based on acute toxicity testing, where substances with a lethal dose (LD50) greater than 11 micrograms per bee are considered to have low toxicity. pesticidestewardship.org

The available data on the toxicity of various forms of Mecoprop and related compounds to bees is summarized in the table below.

| Chemical Compound | Toxicity Classification to Bees | Reference |

| Mecoprop | Not toxic | orst.edu |

| MCPP-p 2-ethylhexyl ester | Relatively nontoxic | pesticidestewardship.org |

| MCPA isooctyl ester | Relatively nontoxic | pesticidestewardship.org |

| MCPP-p-dimethylamine salt | Relatively nontoxic | pesticidestewardship.org |

While direct acute toxicity appears to be low, a comprehensive ecotoxicological assessment also considers indirect effects. Herbicides, by their nature, are designed to eliminate specific plants. lsu.edu The removal of these plants, often classified as weeds in agricultural or turf settings, can indirectly impact pollinator populations. lsu.edu Many flowering weeds are important foraging resources, providing nectar and pollen for bees and other beneficial insects. The reduction or elimination of these food sources from a treated area can lead to a decline in the populations of insects that depend on them. lsu.edu For example, the widespread removal of milkweed by herbicides has been linked to population declines in monarch butterflies. lsu.edu

Phytotoxicological Mechanisms and Plant Responses to Mecoprop Isooctyl

Auxin-Mimicry: Elucidation of the Mechanism of Action and Disruption of Plant Hormone Homeostasis

Mecoprop-isooctyl's primary mode of action is its function as a synthetic auxin, mimicking the endogenous plant hormone indole-3-acetic acid (IAA). wordpress.com Synthetic auxins like mecoprop (B166265) disrupt the delicate hormonal balance that governs plant growth and development. wordpress.com Once introduced into a susceptible plant, the compound overwhelms the natural auxin regulatory systems. wordpress.comresearchgate.net

This sudden influx of a potent, metabolically stable auxin mimic leads to uncontrolled and disorganized cell division and elongation. ucanr.eduhracglobal.com Unlike natural IAA, which is carefully regulated and broken down by the plant, mecoprop persists, causing sustained and ultimately lethal disruption. wfduk.org The herbicidal action is a direct result of this hormonal imbalance, which triggers a series of events including epinastic growth (twisting of stems and petioles), leaf cupping, and stem cracking, leading to the eventual death of the plant. wordpress.com The mechanism involves the activation of the auxin receptor system, which in turn upregulates auxin responses, increases ethylene (B1197577) production, and enhances the biosynthesis of abscisic acid (ABA), further contributing to premature senescence and tissue decay in sensitive dicot species. researchgate.net

Cellular and Molecular Alterations Induced by this compound Exposure in Target Plants

At the cellular and molecular level, exposure to this compound induces significant alterations. The compound interferes with normal cell formation and division. beyondpesticides.org It is believed to affect plasmalemma ATPases and the development of proton gradients, which are crucial for maintaining cell wall plasticity and facilitating growth. wfduk.org

Exposure to synthetic auxins stimulates nucleic acid and protein synthesis, leading to the production of abnormal cellular structures. epa.gov This uncontrolled synthesis contributes to the rapid, unsustainable growth observed in affected plants. Investigations have shown that these herbicides can induce changes in gene expression, particularly affecting genes involved in hormone metabolism and signal transduction pathways. researchgate.net For instance, in sensitive species, treatment with a similar auxin herbicide, 2,4-D isooctyl ester, led to significant enrichment of differentially expressed genes in these pathways, an effect not observed in tolerant species. researchgate.net Furthermore, chromosomal aberrations have been noted in mammalian studies at high doses, indicating a potential for interaction with genetic material, though the direct relevance to its herbicidal action in plants requires further clarification. beyondpesticides.org

Absorption, Translocation, and Metabolism within Target and Non-Target Plant Systems

This compound is formulated as an ester to enhance its absorption through the waxy cuticle of plant leaves. illinois.edunepc.gov.au The isooctyl ester form is more lipid-soluble than the acid form, facilitating foliar penetration. ashs.org Once absorbed, it is translocated throughout the plant via both the xylem and phloem, concentrating in areas of active growth, such as the meristematic tissues of shoots and roots. epa.govorst.edu This systemic action ensures that the herbicide reaches its sites of action to exert its toxic effects. ucanr.edu

The rate of absorption and translocation can vary between plant species and is influenced by environmental factors like humidity. asacim.org.ar For example, higher humidity can increase herbicide uptake. asacim.org.ar Inside the plant, the isooctyl ester is hydrolyzed to its active acid form, mecoprop, which is what actually mimics auxin. hawaii.edu

Metabolism is a key factor in the selectivity of mecoprop. Tolerant plants, such as grasses, are often capable of metabolizing the herbicide into non-toxic compounds more rapidly than susceptible broadleaf weeds. orst.edu In contrast, sensitive plants have a limited ability to detoxify the compound, allowing it to accumulate to lethal concentrations. wfduk.org Mecoprop itself possesses a high degree of metabolic stability in sensitive plants, contributing to its effectiveness. wfduk.org

Differential Sensitivity and Selectivity in Plant Species to this compound

The selectivity of this compound is a critical aspect of its use, allowing it to control broadleaf weeds within grass crops and turf. This differential sensitivity is based on physiological and anatomical differences between plant species. wordpress.com

Grasses (monocots) exhibit a higher tolerance to synthetic auxins like mecoprop. This tolerance is partly attributed to the presence of specialized sclerenchyma cells surrounding their vascular tissues, which provide structural support and prevent the vascular tubes from collapsing under the twisting growth induced by the herbicide. wordpress.com Younger grass plants, with less developed sclerenchyma, are more susceptible. wordpress.com

In contrast, broadleaf plants (dicots) are generally highly susceptible. They lack the same vascular structure as grasses, making them vulnerable to the disruptive growth caused by the herbicide. wordpress.com However, even among dicots, sensitivity can vary significantly. For example, some weeds like chickweed and ground ivy are more effectively controlled by mecoprop than by other auxin herbicides like 2,4-D. wordpress.com

Recent research has highlighted the sensitivity of various dicotyledonous aquatic macrophytes to mecoprop-P (the active enantiomer). Studies have shown significant differences in sensitivity among these species, with some being affected at very low concentrations. nih.gov This underscores the importance of considering species-specific sensitivity in environmental risk assessments. Severe injury has been observed in landscape species such as tomato (Lycopersicon esculentum), African marigold (Tagetes erecta), and Joseph's coat (Alternanthera ficoidea) when exposed to the volatile vapors of MCPA isooctyl ester, a closely related compound. ashs.orgresearchgate.net

Below is a table summarizing the differential sensitivity of various plant species to mecoprop.

| Species | Common Name | Family | Sensitivity to Mecoprop | Research Findings |

| Ranunculus aquatilis | Common Water-crowfoot | Ranunculaceae | High | Proved to be highly sensitive in a microcosm study, with an EC50 value of 46.9 µg/L. nih.gov |

| Stellaria media | Chickweed | Caryophyllaceae | High | Effectively controlled by mecoprop; some biotypes show resistance. wordpress.com |

| Glechoma hederacea | Ground Ivy | Lamiaceae | High | Known to be controlled by mecoprop; some populations show tolerance to other auxins like 2,4-D. wordpress.comcambridge.org |

| Trifolium spp. | Clover | Fabaceae | High | A primary target for mecoprop in turf applications. wordpress.com |

| Lycopersicon esculentum | Tomato | Solanaceae | High | Shown to be highly sensitive to the vapor of related isooctyl ester herbicides. ashs.orgresearchgate.net |

| Ludwigia repens | Creeping Primrose-willow | Onagraceae | Moderate | Showed sensitivity in a microcosm study, with an EC50 value of 656.4 µg/L. nih.gov |

| Poa annua | Annual Bluegrass | Poaceae | Low | Generally tolerant due to monocot physiology. wordpress.com |

| Lolium perenne | Perennial Ryegrass | Poaceae | Low | Generally tolerant; growth can even be enhanced by mecoprop drift in some cases. wordpress.comnih.gov |

Advanced Analytical Methodologies for Detection and Quantification of Mecoprop Isooctyl

Chromatographic Techniques for Trace Analysis in Environmental and Biological Matrices

Chromatography is the cornerstone of pesticide residue analysis, providing the necessary separation of target analytes from complex sample constituents. Both gas and liquid chromatography are extensively used for mecoprop (B166265) analysis, each with distinct advantages and requirements.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, MS)

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds. However, the acidic nature and low volatility of mecoprop necessitate a chemical derivatization step to convert it into a more volatile ester form, typically a methyl ester, prior to GC analysis. researchgate.net This conversion is often accomplished through a reaction with an agent like sulfuric acid in methanol. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) represents a powerful combination for the analysis of Mecoprop-isooctyl. Following separation by the gas chromatograph, the mass spectrometer provides definitive identification and quantification based on the unique mass spectrum of the analyte. researchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, sensitivity and selectivity are significantly enhanced, enabling the detection of mecoprop at trace levels, with reported detection limits in the microgram per kilogram (µg/kg) range for complex matrices like tissue. researchgate.net

Gas Chromatography with an Electron Capture Detector (GC-ECD) is another highly selective detection method, particularly suited for halogenated compounds such as mecoprop, which contains a chlorine atom. researchgate.netnih.gov The ECD offers exceptional sensitivity to these types of compounds. mdpi.comjfda-online.com While GC-ECD is a powerful tool for quantification, its specificity is lower than that of GC-MS. Therefore, results are often confirmed using a mass spectrometric technique to ensure accurate identification. mdpi.com

Table 1: Performance Characteristics of GC-based Methods for Mecoprop Analysis

| Parameter | GC-MS | GC-ECD |

| Principle | Separation by GC, detection by mass analysis of ions. | Separation by GC, detection of electron-capturing compounds. |

| Selectivity | High, especially in SIM or MS/MS mode. researchgate.netresearchgate.net | High for halogenated compounds. mdpi.com |

| Sensitivity | High, with detection limits in the µg/kg or ng/g range. researchgate.net | Very high for target compounds. jfda-online.com |

| Derivatization | Required (e.g., methylation). researchgate.net | Required (e.g., methylation). |

| Confirmation | Provides structural information for definitive confirmation. researchgate.net | Confirmation by a second method is often recommended. mdpi.com |

| Application | Environmental matrices (soil, water), biological tissues. researchgate.netnih.gov | Environmental samples (water, soil). researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Enhanced Sensitivity and Selectivity

In recent years, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for analyzing polar pesticides like mecoprop. econference.io A significant advantage of LC-MS/MS is its ability to analyze these compounds directly without the need for the derivatization step required in GC, which simplifies the workflow and minimizes potential errors. researchgate.net This technique is renowned for its superior sensitivity, selectivity, and reliability in detecting herbicides at trace concentrations. econference.io

The typical setup involves a reversed-phase liquid chromatography system connected to a tandem mass spectrometer. bac-lac.gc.ca For phenoxy acid herbicides like mecoprop, negative electrospray ionization (ESI) is the most common ionization method, as these molecules readily form negative ions. econference.io The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides outstanding selectivity and sensitivity. econference.io The MRM process involves selecting a specific precursor ion, fragmenting it, and then monitoring a specific product ion, which drastically reduces background noise and matrix effects. This allows for reliable quantification at sub-parts-per-billion (ppb) levels, with methods demonstrating limits of detection (LOD) in the nanogram per liter (ng/L) range in water samples. econference.iobac-lac.gc.ca

Table 2: Key Parameters for LC-MS/MS Analysis of Mecoprop

| Parameter | Description |

| Chromatography | Reversed-phase (e.g., C18 column). econference.iobac-lac.gc.ca |

| Mobile Phase | Typically an acidic acetonitrile/water or methanol/water gradient. econference.iobac-lac.gc.ca |

| Ionization Mode | Negative Electrospray Ionization (ESI-). econference.io |

| Detection Mode | Multiple Reaction Monitoring (MRM). econference.io |

| Limit of Detection | Sub-ppb (e.g., ng/L in water, µg/kg in tissue). econference.iojsomt.jp |

| Recovery | Generally high, often in the range of 82-95%. researchgate.net |

Sophisticated Sample Preparation and Extraction Protocols for Complex Environmental and Biological Samples

The reliability of any analytical result for this compound is fundamentally dependent on the effectiveness of the sample preparation and extraction protocol. The primary objective is to efficiently isolate the analyte from complex sample matrices—such as soil, water, food, and biological tissues—while eliminating substances that could interfere with the analysis. nih.gov

For solid samples, an initial extraction with an organic solvent is performed. researchgate.net A critical step for phenoxy acid herbicides is often an alkaline hydrolysis, which converts all forms of mecoprop (including the isooctyl ester) into the single anionic salt form, ensuring comprehensive and consistent extraction. researchgate.net

Solid-Phase Extraction (SPE) is a cornerstone of sample cleanup and concentration. nih.govnih.gov In this technique, the sample extract is passed through a cartridge containing a solid sorbent, such as C18, which retains the analyte. nih.gov Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent, effectively concentrating it for analysis. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully adapted for acid herbicides. researchgate.net Standard QuEChERS protocols are modified, for example by using acidified acetonitrile, to enhance the extraction efficiency of acidic compounds like mecoprop. researchgate.net This method involves a rapid extraction and partitioning step using salts, followed by a cleanup step known as dispersive SPE (d-SPE). researchgate.netresearchgate.net

Table 3: Comparison of Sample Preparation Techniques for Mecoprop

| Technique | Principle | Advantages | Common Application |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. nih.gov | Simple and well-established. | Water samples. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is isolated and concentrated on a solid sorbent. nih.gov | High recovery, effective cleanup, concentration of the analyte. nih.gov | Water, soil extracts, biological fluids. researchgate.netnih.gov |

| QuEChERS | Acetonitrile extraction followed by a salting-out step and d-SPE cleanup. researchgate.net | Fast, high throughput, low solvent consumption. researchgate.netnih.gov | Food, soil, biological samples. researchgate.netresearchgate.net |

| Microwave-Assisted Extraction (MASE) | Use of microwave energy to heat solvents, accelerating the extraction process. | Reduces extraction time and solvent volume. | Solid samples like soil and sediment. |

Enantioselective Analysis: Separation and Quantification of this compound Stereoisomers for Fate and Effects Studies

Mecoprop is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called stereoisomers or enantiomers: (R)-mecoprop and (S)-mecoprop. service.gov.ukmichberk.com This chirality is of great practical importance because only the (R)-isomer has herbicidal properties. service.gov.ukmichberk.com While mecoprop was historically sold as a racemic mixture (containing equal amounts of both isomers), modern formulations, known as Mecoprop-P, often contain only the active (R)-isomer. service.gov.uknih.gov To accurately assess the environmental behavior and toxicological effects of mecoprop, it is essential to use enantioselective analysis to distinguish and quantify each isomer separately, as they can exhibit different degradation rates. juniperpublishers.com

High-Performance Liquid Chromatography (HPLC) is the leading technique for this purpose, utilizing a chiral stationary phase (CSP) within the HPLC column to achieve separation. juniperpublishers.com Polysaccharide-based CSPs, derived from materials like cellulose (B213188) or amylose, are highly effective for separating the enantiomers of phenoxy acid herbicides. juniperpublishers.com

The combination of chiral HPLC with tandem mass spectrometry (LC-MS/MS) creates a highly sensitive and selective method for quantifying individual mecoprop enantiomers in environmental samples. juniperpublishers.com This allows researchers to investigate phenomena such as enantioselective degradation, where one isomer breaks down faster than the other, or potential interconversion between the isomers in the environment. nih.gov The enantiomer fraction (EF) is a common metric used to describe the relative proportion of the enantiomers in a sample. nih.gov

Table 4: Research Findings on Enantioselective Analysis of Mecoprop

| Study Focus | Key Finding | Analytical Technique | Reference |

| Environmental Fate | Enantiomer fractions (EFs) in stream water suggested enantioselective degradation and/or interconversion of mecoprop at low concentrations. | HPLC-MS/MS | nih.gov |

| Herbicidal Activity | The (R)-enantiomer is established as having greater herbicidal activity than the (S)-enantiomer. | N/A | juniperpublishers.com |

| Degradation Studies | Studies have shown that the herbicidally active (R)-enantiomer can be preferentially degraded over the (S)-enantiomer in certain environmental conditions. | Chiral HPLC | juniperpublishers.com |

| Commercial Formulation | The shift to Mecoprop-P formulations has altered the enantiomeric signature of mecoprop detected in environmental samples. | HPLC-MS/MS | nih.gov |

Development of Novel Biosensors and Immunoassays for Rapid Environmental Monitoring

While chromatography-based methods offer unparalleled accuracy and sensitivity, they are generally confined to a laboratory, can be time-consuming, and require significant capital investment. To meet the need for rapid, on-site screening of environmental pollutants like this compound, significant research has focused on developing biosensors and immunoassays. taylorfrancis.comnih.gov These technologies hold the promise of simple, fast, and cost-effective analytical solutions. mdpi.comije.ir

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), leverage the highly specific binding reaction between an antibody and its target antigen (mecoprop). nih.gov For small molecules like pesticides, competitive immunoassay formats are most common. nih.gov These assays are ideal for high-throughput screening of large numbers of samples, making them valuable for applications like water quality monitoring. taylorfrancis.com

Biosensors are devices that pair a biological recognition element (such as an antibody or enzyme) with a physical transducer that converts the biological binding event into a measurable signal. ije.irnih.gov Immunosensors, a subset of biosensors that use antibodies for detection, are a major focus for pesticide analysis. mdpi.com Technologies such as Surface Plasmon Resonance (SPR) can detect binding events in real-time without the need for labels, providing a powerful platform for developing advanced immunosensors. mdpi.com While the field is rapidly advancing for many pesticides, the development of specific and commercially available biosensors for this compound is an ongoing area of research. taylorfrancis.comnih.gov

Table 5: Characteristics of Biosensors and Immunoassays for Pesticide Monitoring

| Technology | Principle | Key Advantages | Status for Mecoprop |

| ELISA | Competitive binding of an antibody to the target antigen, detected via an enzyme-catalyzed color change. nih.gov | High throughput, sensitive, cost-effective for large-scale screening. taylorfrancis.com | In research and development; a proven platform for many pesticides. taylorfrancis.com |

| Immunosensors (e.g., SPR-based) | An antibody immobilized on a sensor surface binds to the target analyte, causing a measurable change in a physical signal (e.g., refractive index). mdpi.com | Rapid, real-time results, potential for portable, on-site use. mdpi.comnih.gov | Primarily in the research phase; a promising approach for future monitoring tools. mdpi.com |

Risk Assessment Frameworks and Regulatory Considerations for Mecoprop Isooctyl

Methodologies for Ecological Risk Assessment

Ecological risk assessment for pesticides like Mecoprop-isooctyl is a multi-step process designed to systematically evaluate the potential adverse effects on ecosystems. europa.eu This process involves hazard identification, exposure assessment, and risk characterization to determine the likelihood of harm to various environmental compartments. europa.eu

Hazard Identification and Exposure Pathway Analysis

Hazard identification for this compound involves determining its potential to cause harm to non-target organisms. nih.govorst.edu This is primarily based on its toxicological properties. As an ester of Mecoprop-P, this compound is expected to rapidly hydrolyze or break down to Mecoprop-P, which is the herbicidally active form. herts.ac.uk Therefore, the hazard assessment often considers the toxicity of Mecoprop-P. Mecoprop-P itself is classified as moderately toxic and can cause irritation to the eyes and skin. ontosight.ai

Exposure pathway analysis traces the potential routes this compound can take from its point of application to various environmental compartments, where it may come into contact with and affect non-target organisms. epa.gov Key exposure pathways include:

Direct Release: The primary exposure pathway is the direct application of the herbicide to agricultural fields, lawns, and turf. nih.gov

Runoff: Following application, Mecoprop (B166265) can be transported from treated fields into nearby aquatic ecosystems via surface runoff, especially after rainfall events. wfduk.orggeoscienceworld.org

Leaching: Due to its high mobility in many soil types, Mecoprop can leach into groundwater, potentially contaminating drinking water sources. nih.govbeyondpesticides.orgservice.gov.uk

Spray Drift: During application, wind can carry spray droplets to adjacent non-target areas, including sensitive vegetation and water bodies. epa.gov

The environmental fate of this compound and its primary metabolite, Mecoprop-P, is influenced by several factors. Mecoprop-P is readily biodegradable in soil, with half-lives typically ranging from 3 to 21 days. wfduk.orgbeyondpesticides.org It is also susceptible to photodegradation, although this is a slower process. beyondpesticides.org However, its high water solubility and low soil adsorption potential contribute to its mobility and potential for off-site transport. nih.govservice.gov.uk

Derivation of Predicted No-Effect Concentrations (PNECs)

The Predicted No-Effect Concentration (PNEC) is the concentration of a chemical below which adverse effects in an ecosystem are unlikely to occur. wikipedia.org It is a key metric in ecological risk assessment and is derived from ecotoxicity data. europa.euchemsafetypro.com The derivation of PNECs for Mecoprop involves using data from laboratory studies on various aquatic and terrestrial organisms. wfduk.org

The process typically involves the following steps:

Data Collection: Gathering reliable ecotoxicity data (e.g., LC50, EC50, NOEC) for different species representing various trophic levels, such as algae, invertebrates, and fish. chemsafetypro.com

Selection of the Most Sensitive Species: Identifying the species that shows adverse effects at the lowest concentration. For Mecoprop, freshwater algae and macrophytes have been found to be more sensitive than invertebrates and fish. wfduk.org

Application of an Assessment Factor (AF): An assessment factor is applied to the lowest reliable toxicity value to account for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems and from single species to community-level effects. wikipedia.org The size of the AF depends on the quantity and quality of the available data. iupac.org

For Mecoprop, a long-term PNEC for freshwater was derived by applying an assessment factor of 10 to the lowest valid No Observed Effect Concentration (NOEC) from studies on algae. wfduk.org This resulted in a PNEC of 5.5 µg/L. wfduk.org It is important to note that a PNEC for sediment-dwelling organisms could not be derived due to a lack of available toxicity data. wfduk.org

Conceptual Models for Environmental Fate Modeling in Risk Prediction

Conceptual models are simplified representations of reality that help to visualize and understand the complex processes governing the environmental fate of a chemical. up.pt For this compound, these models are crucial for predicting its distribution and concentration in various environmental compartments, which is a key component of exposure assessment. iupac.org

These models typically integrate information on:

Chemical Properties: Such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) of this compound and Mecoprop-P.

Application Details: Including application rates, methods, and timing.

Environmental Characteristics: Such as soil type, climate, and hydrology of the area.

Transformation Processes: Including biodegradation, hydrolysis, and photolysis rates. up.pt

Environmental fate models can be categorized into several types, including:

Multimedia Compartmental Models: These models divide the environment into well-mixed compartments (e.g., air, water, soil, sediment) and simulate the transfer of the chemical between them. mdpi.com

Spatial River/Watershed Models: These are more complex models that consider the spatial and temporal variability of environmental conditions within a watershed. mdpi.comnih.gov

Models like GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) and PRZM (Pesticide Root Zone Model) are used to simulate the runoff and leaching of pesticides from agricultural fields. usda.gov The output from these models, known as the Predicted Environmental Concentration (PEC), is then compared to the PNEC to characterize the risk (PEC/PNEC ratio). europa.eu If the ratio is less than one, the risk is generally considered to be acceptable. chemsafetypro.com

International Regulatory Scrutiny and Peer Review Processes for Pesticide Risk Assessments involving Mecoprop-P and related esters

The risk assessment of Mecoprop-P and its esters, including this compound, is subject to rigorous scrutiny by international regulatory bodies to ensure a high level of protection for human health and the environment.

In the United States , the Environmental Protection Agency (EPA) is responsible for regulating pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.gov The EPA conducts its own comprehensive human health and ecological risk assessments as part of the reregistration process for older pesticides and the registration of new ones. epa.govfederalregister.gov For Mecoprop-P, the EPA has issued a Reregistration Eligibility Decision (RED), which outlines the risk mitigation measures necessary for the continued use of the pesticide. federalregister.gov The EPA's risk assessment process also involves public participation, allowing for input from various stakeholders. federalregister.gov

These regulatory processes are designed to be transparent and based on the best available science. They rely on standardized testing guidelines and risk assessment methodologies to ensure consistency and comparability across different pesticides. ncsu.edu

Identification of Data Gaps and Future Research Priorities in Risk Characterization

Despite the extensive regulatory review, the risk characterization of this compound and Mecoprop-P is an ongoing process, with several data gaps and areas for future research identified.

A significant data gap is the lack of toxicity data for sediment-dwelling organisms, which has prevented the derivation of a PNEC for sediment. wfduk.org This is a crucial area for future research, as sediment can be a significant sink for pesticides in aquatic environments.

Furthermore, recent research has highlighted that the environmental risk assessment of older auxin herbicides like Mecoprop-P may need re-evaluation. nih.gov A study found that dicotyledonous macrophytes are particularly sensitive to Mecoprop-P, with EC50 values much lower than previously considered. nih.gov Including these sensitive species in the risk assessment could lead to a significantly lower Hazard Concentration for 5% of species (HC5), suggesting that current regulatory acceptable concentrations may not be sufficiently protective. nih.gov

Other research priorities include:

Refining Exposure Models: Improving the accuracy of environmental fate models by incorporating more realistic assumptions and data, particularly regarding off-field transport mechanisms like spray drift and runoff. ncsu.edu

Investigating Mixture Toxicity: Assessing the potential for synergistic or additive effects when this compound is present in the environment with other pesticides and chemicals. The EFSA has developed guidance on harmonized methodologies for assessing the risks of combined exposure to multiple chemicals. europa.eu

Developmental Neurotoxicity: The EPA has identified the need for a developmental neurotoxicity study for the related compound MCPA to better characterize potential risks to children. epa.gov Similar data may be valuable for a more complete risk assessment of Mecoprop-P.

Monitoring Data: Continued monitoring of Mecoprop concentrations in surface water and groundwater is essential to validate exposure models and assess the effectiveness of risk mitigation measures. geoscienceworld.org

Addressing these data gaps and research priorities will contribute to a more comprehensive and accurate risk characterization of this compound and help to ensure its use does not pose an unacceptable risk to the environment.

常见问题

Q. Q1. What standardized analytical methods are recommended for quantifying Mecoprop-isooctyl in environmental matrices, and how should they be validated?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for quantification due to their sensitivity in detecting low concentrations. Sample preparation should include solid-phase extraction (SPE) for soil/water matrices to minimize interference .

- Validation criteria must include calibration curves (linearity >0.99), recovery rates (70–120%), and limits of detection/quantification (LOD/LOQ) based on signal-to-noise ratios. Reproducibility tests across triplicate samples are critical .

Q. Q2. How do physicochemical properties of this compound (e.g., melting point, vapor pressure) influence its environmental persistence and experimental handling?

Answer:

- Melting point (88–90°C) indicates stability in temperate climates, while vapor pressure (data lacking; inferred from boiling point 308.11°C) suggests low volatility, necessitating controlled heating in degradation studies .

- Handling protocols : Use impervious gloves and respirators during synthesis to prevent dermal/airborne exposure. Environmental controls (e.g., spill containment) are critical due to potential groundwater contamination .

Advanced Research Questions

Q. Q3. How can isotopic labeling (e.g., ¹³C) be integrated into experimental designs to trace this compound degradation pathways in soil-microbe systems?

Answer:

- Stable isotope probing (SIP) combined with metagenomics can track microbial assimilation of labeled compounds. Design microcosm experiments with ¹³C-Mecoprop-isooctyl and monitor isotopic enrichment in microbial biomass via NanoSIMS or GC-IRMS .

- Controls : Include unlabeled controls and sterile soil samples to distinguish biotic/abiotic degradation. Statistical analysis should account for spatial heterogeneity in microbial communities .

Q. Q4. What experimental frameworks are suitable for resolving contradictions in reported half-lives of this compound across varying soil pH and organic matter content?

Answer:

- Meta-regression analysis : Aggregate existing data to model half-life variability against soil pH, organic carbon, and microbial activity. Use ANOVA to identify significant covariates .

- Controlled comparative studies : Replicate conditions from conflicting studies in a single lab to isolate variables. For example, adjust soil pH (4–8) while maintaining consistent organic matter levels .

Q. Q5. How can factorial design optimize studies on the synergistic effects of this compound with co-occurring herbicides (e.g., 2,4-D) on non-target plant species?

Answer:

- Full factorial design : Test all combinations of this compound and 2,4-D at multiple concentrations (e.g., 0.1×, 1×, 10× EC₅₀). Measure endpoints like biomass reduction and chlorophyll content .

- Statistical tools : Use response surface methodology (RSM) to model interaction effects. Ensure replication (n ≥ 5) to address biological variability .

Methodological & Reproducibility Considerations

Q. Q6. What are the best practices for documenting synthesis and characterization of this compound derivatives to ensure reproducibility?

Answer:

- Synthesis protocols : Report reaction conditions (temperature, solvent, catalyst), purification methods (e.g., column chromatography), and yield percentages. For novel compounds, provide NMR, HRMS, and elemental analysis data .

- Data sharing : Deposit raw spectral data in repositories like Figshare or institutional databases. Reference these in supplementary materials .

Q. Q7. How should researchers address conflicting data on this compound’s adsorption coefficients (Kd) in clay vs. sandy soils?

Answer:

- Batch equilibrium experiments : Standardize soil:water ratios (e.g., 1:10) and equilibration times (24–48 hrs). Measure Kd using HPLC and validate with isotope dilution .

- Reporting standards : Clearly state soil properties (CEC, organic carbon, pH) and pretreatment methods (e.g., sieving, drying) to enable cross-study comparisons .

Ethical & Environmental Impact Frameworks

Q. Q8. What ethical guidelines apply to ecotoxicological studies involving this compound exposure to endangered soil invertebrates?

Answer:

- 3R principles (Replacement, Reduction, Refinement) : Use computational models (e.g., QSAR) for preliminary toxicity screening. Limit in vivo tests to essential cases with minimal sample sizes .

- Permitting : Obtain approvals from institutional animal care committees and adhere to OECD/EPA guidelines for acute/chronic toxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。